4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
CAS No.: 1000340-63-5
Cat. No.: VC2391405
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-63-5 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | GIVSRRPYMYSITR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=C(NN=C12)C=O)F |
| Canonical SMILES | CC1=CC=C(C2=C(NN=C12)C=O)F |
Introduction
Chemical Identity and Structural Characteristics
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. The molecular structure features a fluorine atom at position 4, a methyl group at position 7, and a carbaldehyde (CHO) functional group at position 3 of the indazole ring system. This specific arrangement of functional groups confers unique chemical and biological properties to the molecule.
Basic Information and Identification
The compound's identity can be established through various parameters as presented in Table 1:
| Parameter | Information |
|---|---|
| CAS Number | 1000340-63-5 |
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde |
| SMILES Notation | CC1=CC=C(C2=C(NN=C12)C=O)F |
| InChI | InChI=1S/C9H7FN2O/c1-5-2-3-7(10)8-9(5)6(4-13)12-11-8/h2-4H,1H3,(H,11,12) |
| InChIKey | BWUIAGIQHNMDAB-UHFFFAOYSA-N |
The compound consists of a bicyclic ring system with a five-membered pyrazole ring fused to a six-membered benzene ring. The presence of a fluorine atom enhances the compound's binding affinity due to its electronegativity, while the carbaldehyde group facilitates hydrogen bonding interactions with potential biological targets .
Physical Properties
The physical characteristics of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde are crucial for understanding its behavior in different environments and applications:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | 369.3±37.0 °C at 760 mmHg |
| Flash Point | 177.2±26.5 °C |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Refractive Index | 1.682 |
| Calculated LogP | 1.55 |
| Calculated PSA | 45.75 |
These properties indicate a relatively stable compound with moderate lipophilicity, which may influence its potential for membrane permeation in biological systems .
Synthetic Approaches
The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves several strategic approaches that utilize appropriate starting materials and specific reaction conditions to achieve the desired molecular structure.
Classical Synthetic Routes
The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde often begins with appropriately substituted fluorinated aniline derivatives. A common synthetic pathway involves:
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Starting with 3-fluoro-2-methylaniline as a precursor
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Performing bromination or other halogenation reactions
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Cyclization to form the indazole ring structure
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Introduction of the carbaldehyde group at the 3-position
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Purification to obtain the final compound
These steps may require optimization of reaction conditions including temperature, solvent selection, and catalyst usage to maximize yield and purity.
Novel Synthetic Methods
Recent advancements have improved the synthesis of indazole-3-carbaldehyde derivatives through nitrosation of indoles. This approach provides a direct and efficient route to the target compounds:
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Nitrosation of the C3 position of an appropriate indole precursor, leading to oxime formation
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Addition of water at position 2, triggering ring opening
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Ring closure to form the indazole structure with the carbaldehyde group at position 3
This reaction pathway proceeds under mild conditions and can accommodate both electron-rich and electron-deficient substrates, making it versatile for synthesizing various substituted indazole-3-carboxaldehydes .
Another noteworthy synthetic approach involves a multi-step process:
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Halogenation of the appropriate fluorinated toluene derivative
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Formation of the hydrazone intermediate
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Cyclization to form the indazole ring
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Introduction of the aldehyde functionality through formylation reactions
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, providing valuable information about its molecular characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed information about the compound's structure. The proton (¹H) NMR spectrum typically shows:
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A singlet around δ 10-11 ppm corresponding to the NH proton of the indazole ring
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A singlet near δ 9-10 ppm for the aldehyde proton
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Aromatic protons appearing between δ 7-8 ppm
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A singlet around δ 2.5-2.7 ppm for the methyl group protons
Carbon (¹³C) NMR typically displays signals for:
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The aldehyde carbon at approximately δ 185-190 ppm
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Aromatic carbons between δ 110-140 ppm
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The methyl carbon at approximately δ 15-20 ppm
Mass Spectrometry
Mass spectrometry provides critical information for confirming the molecular weight and fragmentation pattern of the compound. The exact mass of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is 178.054245, and common fragmentation patterns include:
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Loss of the aldehyde group (M-CHO)
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Loss of the methyl group (M-CH3)
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands that help identify key functional groups:
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N-H stretching vibrations at approximately 3200-3400 cm⁻¹
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C=O stretching of the aldehyde group at approximately 1680-1710 cm⁻¹
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C-F stretching vibrations around 1000-1400 cm⁻¹
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Aromatic C=C stretching at 1400-1600 cm⁻¹
Biological Activities and Applications
The structural features of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde make it a compound of interest for various biological applications, particularly in pharmaceutical research.
| Biological Activity | Mechanism/Target | Potential Applications |
|---|---|---|
| Kinase Inhibition | FGFR, Bcr-Abl, CDK | Cancer therapy |
| Anti-inflammatory | Cytokine modulation | Inflammatory disorders |
| Antimicrobial | Cell wall/membrane disruption | Infectious diseases |
| CNS Activity | Receptor modulation | Neurological disorders |
The presence of the fluorine atom at position 4 likely enhances binding affinity and metabolic stability, while the carbaldehyde group provides a reactive site for further derivatization or interaction with biological targets .
Synthetic Chemistry Applications
The compound serves as a valuable intermediate in synthetic organic chemistry:
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The aldehyde group allows for various transformations including reduction, oxidation, and condensation reactions
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The indazole core can be further functionalized to create libraries of derivatives
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The fluorine substituent modifies electronic properties and can influence reaction selectivity
Studies on similar compounds have demonstrated the utility of indazole-3-carbaldehyde derivatives as building blocks for the synthesis of compounds with enhanced biological activities, including potent enzyme inhibitors .
Comparative Analysis with Related Compounds
Understanding the relationship between 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde and structurally similar compounds provides insight into structure-activity relationships and potential applications.
Structural Analogues Comparison
Table 3 compares 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde with related compounds:
| Compound | Structural Differences | Properties Comparison | CAS Number |
|---|---|---|---|
| 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde | Reference compound | MW: 178.16 g/mol, LogP: 1.55 | 1000340-63-5 |
| 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid | Carboxylic acid instead of aldehyde | MW: 194.16 g/mol, More acidic | 1000340-65-7 |
| 7-methyl-1H-indazole-3-carbaldehyde | Lacks fluorine at position 4 | MW: 160.17 g/mol, Less polar | 1000340-51-1 |
| 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde | Fluorine at position 6, methyl at position 4 | Similar reactivity, different binding profile | 885521-09-5 |
The position of substituents significantly affects the electronic distribution, influencing both chemical reactivity and biological activity. For instance, the presence of fluorine at position 4 versus position 6 can alter the compound's interaction with biological targets .
Structure-Activity Relationships
Research on indazole derivatives indicates that:
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The position of the fluorine atom significantly impacts binding affinity to enzyme targets like kinases
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The methyl group at position 7 can influence the compound's lipophilicity and membrane permeability
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The aldehyde group at position 3 serves as a reactive site for interaction with nucleophilic residues in biological targets
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The indazole ring system itself provides a scaffold recognized by various biological targets, including protein kinases
Studies on similar compounds have shown that fluorinated indazoles often exhibit enhanced potency against certain kinase targets compared to their non-fluorinated counterparts, potentially due to the electronic effects of fluorine and its ability to form hydrogen bonds .
Research Applications and Future Directions
Current research involving 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde and related compounds demonstrates their importance in various scientific disciplines.
Current Research Applications
The compound finds application in several research areas:
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As a building block for the synthesis of biologically active molecules
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In structure-activity relationship studies for drug discovery
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As an intermediate in the development of fluorescent probes and imaging agents
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In the exploration of novel synthetic methodologies
These applications leverage the compound's unique structural features and reactivity profile to address challenges in medicinal chemistry and materials science.
Future Research Directions
Emerging research avenues for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde include:
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Development of selective kinase inhibitors targeting cancer and inflammatory diseases
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Investigation of its potential as a scaffold for peptide mimetics
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Exploration of metal complexation properties for catalysis applications
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Integration into functional materials for sensors and electronic devices
The compound's versatility as a synthetic intermediate positions it as a valuable resource for future innovations in pharmaceutical and materials research.
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